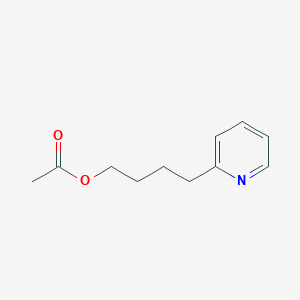![molecular formula C8H9N3O B15335535 8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
8-Methoxy-2-methylimidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused ring system containing both imidazole and pyrazine rings, with a methoxy group at the 8th position and a methyl group at the 2nd position.
Méthodes De Préparation
The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization. For example, the reaction between 2-aminopyrazine and an aryl aldehyde in the presence of iodine as a catalyst can lead to the formation of the desired imidazo[1,2-a]pyrazine . This method is efficient and provides good yields.
Industrial production methods for this compound typically involve large-scale synthesis using similar condensation and cyclization reactions. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
8-Methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of corresponding oxo derivatives, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazines.
Applications De Recherche Scientifique
8-Methoxy-2-methylimidazo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
8-Methoxy-2-methylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in the specific atoms and functional groups present. For instance:
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring fused with an imidazole ring and are known for their diverse biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused with an imidazole ring and are also studied for their potential medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
8-methoxy-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H9N3O/c1-6-5-11-4-3-9-8(12-2)7(11)10-6/h3-5H,1-2H3 |
Clé InChI |
KVNMAASJXDBTDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=CN=C(C2=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenoxy)-N-[4-(5-methyl-2-benzoxazolyl)phenyl]acetamide](/img/structure/B15335452.png)

![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)





![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)




![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
